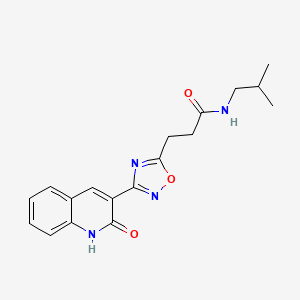
N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as MPO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPO is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a benzyl group. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood, but it is believed to act as an antioxidant and to inhibit oxidative stress. The compound has been shown to increase the activity of antioxidant enzymes and to decrease the production of reactive oxygen species. N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine may also modulate the activity of ion channels and receptors in the brain.
Biochemical and physiological effects:
N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, the compound has been shown to have anti-inflammatory and anti-cancer properties. N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine may also modulate the activity of neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has a high degree of stability. N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is also fluorescent, which makes it useful for imaging studies. However, N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One area of interest is the development of N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine-based fluorescent probes for imaging biological structures. Another area of interest is the study of the compound's effects on neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine and its potential applications in the treatment of neurodegenerative diseases.
合成方法
N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 2-methoxybenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product can be purified using column chromatography or recrystallization.
科学研究应用
N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-methoxybenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been studied for its potential as a fluorescent probe for imaging biological structures, such as mitochondria.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-26-18-12-6-5-10-16(18)14-23-20-17(11-7-13-22-20)21-24-19(25-27-21)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMULPLLACMTZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7686289.png)






![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686342.png)


